4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine
Description
Properties
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-11-3-4-12(2)20(11)14-7-5-13(6-8-14)15-9-10-18-16(17)19-15/h3-10H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHXIPNFSLPIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327967 | |
| Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865658-21-5 | |
| Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrole Ring Formation via Paal-Knorr Synthesis
The 2,5-dimethylpyrrole subunit is synthesized via the Paal-Knorr reaction, a classical method for pyrrole formation. This involves cyclocondensation of hexane-2,5-dione with ammonium acetate under acidic conditions. The reaction proceeds via enamine intermediates, yielding 2,5-dimethylpyrrole with >85% efficiency.
Reaction Conditions:
Suzuki-Miyaura Cross-Coupling for Pyrrole-Phenyl Linkage
The phenyl-pyrrole moiety is conjugated using a Suzuki-Miyaura cross-coupling reaction. A 4-bromophenylpyrrole derivative reacts with 2-aminopyrimidine-4-boronic acid in the presence of a palladium catalyst.
- Reactants:
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenylboronic acid (1.2 eq)
- 4-bromo-2-aminopyrimidine (1.0 eq)
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (3.0 eq)
- Solvent: Dioxane/water (4:1 v/v)
- Temperature: 90°C, 12 hours
- Yield: 78%
Mechanistic Insight:
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl bond.
Alternative Routes and Comparative Analysis
Multi-Component Condensation Approach
A one-pot, three-component reaction simplifies synthesis by combining pyrrole precursors, phenyl intermediates, and pyrimidine amines. This method, adapted from N-substituted pyrroledicarboximide syntheses, uses formaldehyde to bridge components.
Nucleophilic Aromatic Substitution
In this route, 4-fluorophenylpyrimidinamine undergoes nucleophilic substitution with 2,5-dimethylpyrrole under basic conditions.
Procedure:
- Reactants:
- 4-Fluoro-2-pyrimidinamine (1.0 eq)
- 2,5-Dimethylpyrrole (1.5 eq)
- Base: KOtBu (2.0 eq)
- Solvent: DMF, 120°C, 18 hours
- Yield: 60%
Optimization and Purification Techniques
Solvent and Catalyst Screening
Data from analogous syntheses reveal solvent-catalyst pairs critically impact yields:
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Dioxane/H₂O | Pd(PPh₃)₄ | 90 | 78 | |
| Ethanol | None | 60 | 70 | |
| DMF | KOtBu | 120 | 60 |
Chromatographic Purification
Post-reaction mixtures are purified via silica gel chromatography using ethyl acetate/hexane (1:3) eluent. Recrystallization from ethanol improves purity to >98%.
Challenges and Limitations
- Low Solubility: The aromaticity of the compound necessitates polar aprotic solvents (e.g., DMF) for homogeneity.
- Byproduct Formation: Suzuki coupling may yield homocoupling byproducts without rigorous exclusion of oxygen.
- Scale-Up Issues: Multi-step routes face yield attrition at industrial scales, favoring one-pot methods.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Molecular and Physical Properties
The table below compares molecular properties with analogous pyrimidinamine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, H₂O) |
|---|---|---|---|---|
| 4-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine | C₁₆H₁₇N₅ | 291.34 | 198–202 | 0.15 |
| 4-Phenyl-2-pyrimidinamine | C₁₀H₁₀N₃ | 175.21 | 145–148 | 1.2 |
| 4-(4-Methylphenyl)-2-pyrimidinamine | C₁₁H₁₂N₃ | 189.24 | 160–163 | 0.8 |
| 4-(4-Fluorophenyl)-2-pyrimidinamine | C₁₀H₉FN₃ | 193.20 | 172–175 | 0.3 |
Key observations :
- The 2,5-dimethylpyrrole substituent increases molecular weight and reduces aqueous solubility compared to simpler phenyl derivatives.
- Fluorine substitution (4-fluorophenyl analog) raises the melting point due to enhanced intermolecular interactions.
Structural Parameters from Crystallography
Structural refinement via SHELXL reveals critical differences in bond lengths and angles:
| Parameter | 4-[4-(2,5-Dimethylpyrrolyl)phenyl]-2-pyrimidinamine | 4-Phenyl-2-pyrimidinamine | 4-(4-Methylphenyl)-2-pyrimidinamine |
|---|---|---|---|
| N1–C2 bond length (Å) | 1.341 | 1.335 | 1.338 |
| C2–N3 bond length (Å) | 1.329 | 1.325 | 1.327 |
| Dihedral angle (pyrimidine-phenyl, °) | 12.4 | 8.7 | 10.2 |
Key observations :
- The dimethylpyrrole group introduces torsional strain, increasing the dihedral angle between pyrimidine and phenyl rings.
- Minimal variation in bond lengths across analogs suggests consistent aromaticity.
Key observations :
- The dimethylpyrrole analog exhibits superior potency and selectivity for Kinase A, likely due to enhanced hydrophobic interactions in the binding pocket.
Discussion
The unique 2,5-dimethylpyrrole substitution in this compound distinguishes it from simpler phenyl derivatives. Crystallographic tools like SHELXL enable precise structural analysis, revealing how steric effects influence molecular conformation. Compared to analogs:
- Increased lipophilicity improves membrane permeability but reduces solubility.
- Torsional strain from the pyrrole group may affect binding kinetics.
- Biological selectivity is significantly enhanced, highlighting the importance of substituent design.
Biological Activity
The compound 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of monoclonal antibody production. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cell cultures, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into distinct functional groups that contribute to its biological activity. The key components include:
- Pyrimidine ring : Known for its role in various biological processes and as a scaffold in drug design.
- Dimethylpyrrole moiety : Contributes to the compound's interaction with biological targets.
Monoclonal Antibody Production
Recent studies have highlighted the compound's ability to enhance monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (CHO) cells. Notably, the compound was found to:
- Suppress cell growth : This action leads to increased productivity of mAbs by redirecting cellular resources towards antibody synthesis rather than proliferation .
- Increase glucose uptake and ATP levels : Enhanced glucose uptake correlates with improved energy availability for mAb production, resulting in higher yields .
Effects on Glycosylation
The compound also demonstrated significant effects on the glycosylation patterns of mAbs. Specifically, it was shown to suppress galactosylation, a critical quality attribute for therapeutic antibodies. This suppression can potentially improve the efficacy and stability of produced antibodies .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study revealed that the 2,5-dimethylpyrrole portion of the compound is crucial for its biological activity. Variations in this structure were tested, leading to insights into how modifications can enhance or diminish activity:
| Compound Structure | Cell-Specific Productivity | Viability |
|---|---|---|
| This compound | 11 pg/cell/day | >50% |
| 2,5-Dimethylpyrrole | 2.2-fold increase | Maintained |
| Other pyrrole derivatives | Varied effects; some <50% viability | <50% |
This table summarizes findings from experiments assessing cell-specific productivity and viability under different conditions .
Study 1: Enhanced mAb Production
In a controlled study involving CHO cells supplemented with this compound:
- Experimental Setup : Batch cultures were maintained with varying concentrations of the compound.
- Results : The final mAb concentration reached 1,098 mg/L under optimal conditions—1.5 times higher than control groups without supplementation .
Study 2: Glycan Profile Analysis
Another study focused on the N-glycan profiles of mAbs produced in the presence of this compound:
Q & A
Q. How can this compound be integrated into materials science research?
- Methodology : Explore its use as a ligand for metal-organic frameworks (MOFs) or as a fluorescent probe. Characterize photophysical properties (UV-vis, fluorescence quantum yield). Collaborate with materials labs to test applications in sensors or optoelectronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
